molecular formula C7H11N3 B1486739 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1282597-36-7

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1486739
M. Wt: 137.18 g/mol
InChI Key: YPLDOUXBCHDJMW-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidines , which are known for their complexity and dimensionality .


Synthesis Analysis

The synthesis of “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” involves various chemical reactions . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is complex . It is a derivative of pyrazolo[1,5-a]pyrimidines, which are known for their complexity and dimensionality .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are complex . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are complex . For instance, it has a molecular weight of 137.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : The compound has been synthesized in various ways, with one method involving the reaction of 3,5-diamino-4-phenylazo-pyrazoles with acetylacetone or ethyl acetoacetate, leading to pyrazolo[1,5-a]pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975). Additionally, the synthesis of derivatives like 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory and antimicrobial properties have been reported (Aggarwal et al., 2014).

  • Structural and Spectroscopic Analysis : Investigations into the structural properties of these compounds have been conducted, including the assignment of structures through spectroscopic techniques (Petrov, Emelina, & Selivanov, 2008). This detailed analysis helps in understanding the chemical behavior and potential applications of these derivatives.

Potential Applications in Medicinal Chemistry

  • Antimicrobial and Anti-inflammatory Properties : Some derivatives of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have shown promising results in antimicrobial and anti-inflammatory studies. This includes the synthesis of compounds with potential applications in treating infections and inflammation (Aggarwal et al., 2014).

  • Anticancer Potential : Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in medicinal chemistry for their potential as anticancer agents. The structural diversity and synthetic transformations of these compounds contribute to their potential in drug design, particularly in oncology (Arias-Gómez, Godoy, & Portilla, 2021).

  • Antiviral Properties : Research has also explored the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives. The design and screening of these compounds have led to notable advancements in antiviral drug development (Munier-Lehmann et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are not clearly defined in the available literature .

Future Directions

The future directions for “2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are not clearly defined in the available literature .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-7-8-3-2-4-10(7)9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLDOUXBCHDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS RN

1282597-36-7
Record name 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Elnagdi, SM Fahmy, EM Zayed… - … für Naturforschung B, 1976 - degruyter.com
Pyrimidine Derivatives and Related Compounds, III Synthesis of Some New Pyrazolo[l,5-a]pyrimidines and Pyrazolo [3,4-d] pyrimidi Page 1 Pyrimidine Derivatives and Related …
Number of citations: 17 www.degruyter.com

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